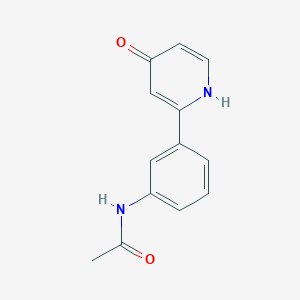
4-(3-Methoxycarbonylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxycarbonylphenyl)nicotinic acid, or 4-MCPN, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学研究应用
4-MCPN has a variety of potential applications in scientific research. It has been used in studies of the structure and function of proteins, as well as in studies of the structure and function of DNA and RNA. It has also been used in studies of cell signaling pathways, and in studies of the effects of various drugs on cells. Additionally, 4-MCPN has been used as a tool to study the effects of oxidative stress on cells, as well as to study the effects of various environmental toxins on cells.
作用机制
4-MCPN is known to interact with a variety of proteins, including those involved in cell signaling pathways. It is thought to act as an agonist of certain G-protein-coupled receptors, which are involved in a variety of cellular processes. Additionally, 4-MCPN is known to interact with DNA and RNA, and to modulate the activity of certain enzymes.
Biochemical and Physiological Effects
4-MCPN has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including those involved in the metabolism of carbohydrates and lipids. Additionally, 4-MCPN has been found to modulate the activity of certain proteins involved in cell signaling pathways, and to modulate the expression of various genes.
实验室实验的优点和局限性
4-MCPN has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly reactive, making it useful for studying a variety of biochemical and physiological processes. Additionally, 4-MCPN is non-toxic and has a low molecular weight, making it suitable for use in a variety of cell culture systems.
However, there are also some limitations to the use of 4-MCPN in laboratory experiments. It is not very stable, and it is rapidly metabolized by cells, making it difficult to use in long-term experiments. Additionally, 4-MCPN is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are a variety of potential future directions for the use of 4-MCPN in scientific research. It could be used to study the effects of oxidative stress on cells, as well as to study the effects of various environmental toxins on cells. Additionally, 4-MCPN could be used to study the structure and function of proteins, as well as to study the structure and function of DNA and RNA. Finally, 4-MCPN could be used to study the effects of various drugs on cells, as well as to study cell signaling pathways.
合成方法
4-MCPN is a highly reactive compound, and as such, it is difficult to synthesize. The most common method for synthesizing 4-MCPN is by reacting 3-methoxycarbonylphenylacetic acid with nicotinic acid in the presence of a base. This reaction is typically conducted in aqueous solution, and yields 4-MCPN as a white solid.
属性
IUPAC Name |
4-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(7-10)11-5-6-15-8-12(11)13(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGJXZYRZYRQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692625 |
Source


|
| Record name | 4-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262010-00-3 |
Source


|
| Record name | 4-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6414724.png)

![6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95%](/img/structure/B6414735.png)






![4-[3-(N-Methylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6414787.png)



